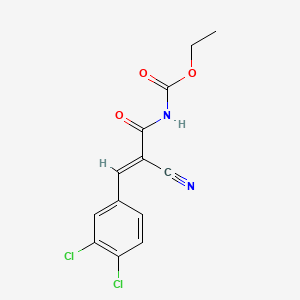
Aurein 3.1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aurein 3.1 is an antimicrobial peptide known for its potent antibiotic properties. It is part of the aurein family of peptides, which are derived from the skin secretions of the Australian green tree frog, Litoria aurea. This compound exhibits significant activity against Gram-positive bacteria, making it a valuable compound in the fight against bacterial infections .
准备方法
Synthetic Routes and Reaction Conditions: Aurein 3.1 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. This requires optimization of reaction conditions to ensure high yield and purity. The peptide is then cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions: Aurein 3.1 primarily undergoes reactions typical of peptides, including:
Oxidation: The oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Amino acid substitutions can be introduced to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with altered amino acid sequences .
科学研究应用
Aurein 3.1 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the innate immune system of amphibians and its interaction with bacterial membranes.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antimicrobial coatings and materials
作用机制
Aurein 3.1 exerts its antimicrobial effects by interacting with bacterial membranes. It adopts an alpha-helical structure upon contact with the membrane, leading to membrane destabilization and permeabilization. This results in the leakage of cellular contents and ultimately bacterial cell death. The peptide targets the lipid bilayer of the membrane, disrupting its integrity and causing cell lysis .
相似化合物的比较
Aurein 2.6: Another peptide from the aurein family with similar antimicrobial properties.
Magainin: An antimicrobial peptide from the African clawed frog, Xenopus laevis.
Defensin: A class of antimicrobial peptides found in various organisms, including humans
Comparison: Aurein 3.1 is unique in its high potency against Gram-positive bacteria and its ability to adopt a stable alpha-helical structure in the presence of lipid bilayers. Compared to other antimicrobial peptides like magainin and defensin, this compound has a distinct amino acid sequence and mechanism of action, making it a valuable tool for studying peptide-membrane interactions and developing new antimicrobial agents .
属性
分子式 |
C81H136N22O20 |
|---|---|
分子量 |
1738.1 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C81H136N22O20/c1-15-44(9)64(68(85)110)100-77(119)58(40-104)94-61(107)39-88-70(112)49(14)91-80(122)66(46(11)17-3)102-75(117)56(34-51-37-86-41-89-51)93-60(106)38-87-69(111)48(13)90-79(121)65(45(10)16-2)101-72(114)53(29-23-25-31-83)95-71(113)52(28-22-24-30-82)96-78(120)63(43(7)8)99-81(123)67(47(12)18-4)103-76(118)57(35-62(108)109)98-74(116)55(33-50-26-20-19-21-27-50)97-73(115)54(32-42(5)6)92-59(105)36-84/h19-21,26-27,37,41-49,52-58,63-67,104H,15-18,22-25,28-36,38-40,82-84H2,1-14H3,(H2,85,110)(H,86,89)(H,87,111)(H,88,112)(H,90,121)(H,91,122)(H,92,105)(H,93,106)(H,94,107)(H,95,113)(H,96,120)(H,97,115)(H,98,116)(H,99,123)(H,100,119)(H,101,114)(H,102,117)(H,103,118)(H,108,109)/t44-,45-,46-,47-,48-,49-,52-,53-,54-,55-,56-,57-,58-,63-,64-,65-,66-,67-/m0/s1 |
InChI 键 |
NVLUQRRSHVBFHI-PXGMBHJKSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN |
规范 SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


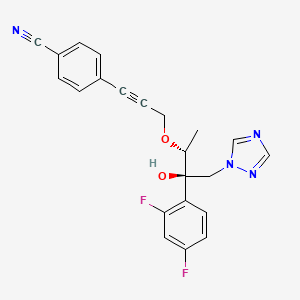
![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)
![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)

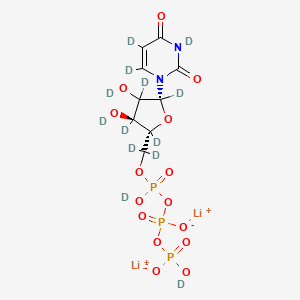
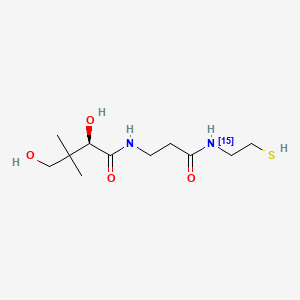
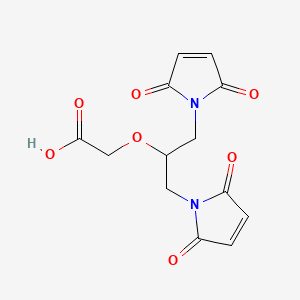
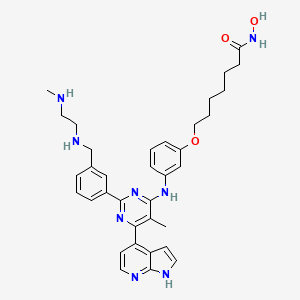
![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)




